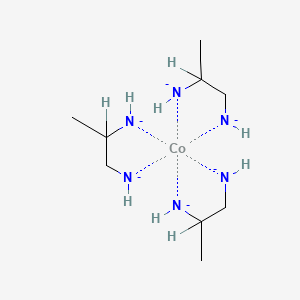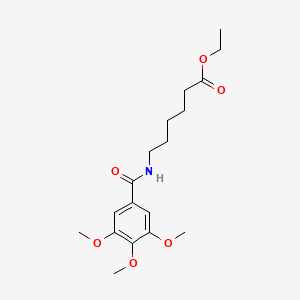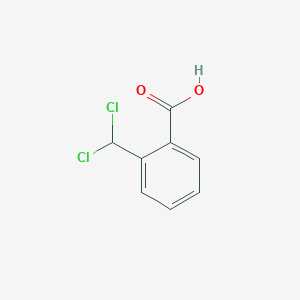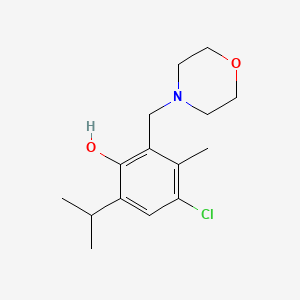
7-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This particular compound features a tetrazole ring, which is often associated with biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated compounds .
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it might induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its anticancer properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits anti-inflammatory and antioxidant activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Used in studies related to cardiovascular health.
Uniqueness
What sets 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- apart is its unique combination of a benzopyran core with a tetrazole ring. This structural feature may confer enhanced stability and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
50743-63-0 |
|---|---|
Fórmula molecular |
C10H6N4O3 |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
7-hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H6N4O3/c15-5-1-2-6-8(3-5)17-4-7(9(6)16)10-11-13-14-12-10/h1-4,15H,(H,11,12,13,14) |
Clave InChI |
VHHCUIADEKWJAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)


![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)

